molecular formula C24H38O3 B1248827 Rhopaloic acid A

Rhopaloic acid A

Cat. No.: B1248827
M. Wt: 374.6 g/mol
InChI Key: IFDPWHHQIPWEFF-FNDQPAFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhopaloic acid A is a natural product found in Rhopaloeides with data available.

Scientific Research Applications

Novel Norsesterterpene with Biological Activities

Rhopaloic acid A, a novel norsesterterpene isolated from the marine sponge Rhopaloeides sp., has shown significant biological activities. This compound was found to inhibit gastrulation in starfish embryos and exhibited potent cytotoxicities against various cancer cell lines, including human myeloid K-562 cells, human MOLT-4 leukemia cells, and murine L1210 leukemia cells (Ohta et al., 1996).

Synthesis and Stereochemistry

The stereoselective synthesis of this compound and its related compounds has been accomplished, highlighting its chemical structure and potential for laboratory synthesis. The stereochemistry of natural this compound was determined through synthetic comparison, with its configuration assigned as 2R,5S (Takagi et al., 1998).

Cancer Research and Therapeutic Potential

In more recent studies, this compound has been investigated for its potential anti-tumor effects. A study found that it induced apoptosis, autophagy, and MAPK activation in bladder cancer cells through ROS-mediated signaling, suggesting its potential as a promising candidate for the treatment of bladder cancer (Hung et al., 2021).

Additional Norsesterterpenes and Protease Inhibitors

Other related norsesterterpenes, such as rhopaloic acids B and C, isolated from the same marine sponge, have also shown to inhibit gastrulation of starfish embryos, indicating a broader range of bioactive compounds within this chemical family (Yanai et al., 1998).

Properties

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

2-[(2R,5S)-5-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]oxan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C24H38O3/c1-18(2)9-6-10-19(3)11-7-12-20(4)13-8-14-22-15-16-23(27-17-22)21(5)24(25)26/h9,11,13,22-23H,5-8,10,12,14-17H2,1-4H3,(H,25,26)/b19-11+,20-13+/t22-,23+/m0/s1

InChI Key

IFDPWHHQIPWEFF-FNDQPAFASA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC[C@H]1CC[C@@H](OC1)C(=C)C(=O)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC1CCC(OC1)C(=C)C(=O)O)C)C)C

Synonyms

rhopaloic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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